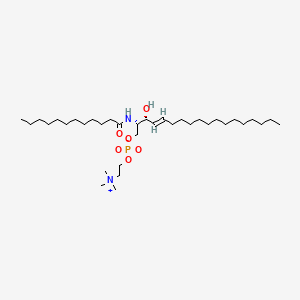

N-(dodecanoyl)-sphing-4-enine-1-phosphocholine

Description

Properties

IUPAC Name |

[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H71N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h26,28,33-34,38H,6-25,27,29-32H2,1-5H3,(H-,36,39,40,41)/b28-26+/t33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCLJRFPXMKWHR-FEBLJDHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H71N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658075 | |

| Record name | N-(Dodecanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474923-21-2 | |

| Record name | N-(Dodecanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Modulatory Role of the N-dodecanoyl Acyl Chain on the Fluidity of Cellular Membranes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane fluidity is a cornerstone of cellular physiology, governing processes from signal transduction to molecular transport. The biophysical properties of the lipid bilayer are exquisitely sensitive to its composition, particularly the length and saturation of the constituent acyl chains. This guide provides a detailed examination of how the incorporation of an N-dodecanoyl (C12) chain into membrane lipids, such as N-acyl-phosphatidylethanolamines (NAPEs), influences membrane fluidity. We will explore the underlying physicochemical principles, present robust experimental methodologies for quantifying these changes, and offer insights into the interpretation of the resulting data. This document serves as a technical resource for professionals engaged in drug discovery, membrane biophysics, and cell biology research, providing both foundational knowledge and practical protocols.

Introduction: The Dynamic Nature of the Lipid Bilayer

The cell membrane is not a static barrier but a fluid and dynamic interface crucial for cellular function. This property, known as membrane fluidity, refers to the viscosity of the lipid bilayer and dictates the rotational and lateral diffusion of embedded proteins and lipids.[1] Fluidity is critical for a host of cellular activities, including receptor signaling, enzyme activity, and vesicle fusion.

The fluidity of a membrane is determined by several factors, chief among them being temperature and lipid composition.[1] Key compositional determinants include:

-

Acyl Chain Length: Lipids with shorter acyl chains are less able to form stable van der Waals interactions with their neighbors. This reduces the packing density and increases membrane fluidity.[1][2]

-

Acyl Chain Saturation: The presence of cis-double bonds in unsaturated fatty acid chains introduces kinks, which disrupt the orderly packing of the lipids and significantly increase fluidity.[1][3]

-

Headgroup Composition: The size and charge of the phospholipid headgroups influence intermolecular spacing and interactions.

-

Sterol Content: Molecules like cholesterol act as fluidity buffers, increasing fluidity in ordered (gel-phase) membranes and decreasing it in fluid (liquid-crystalline phase) membranes.

This guide focuses specifically on the impact of acyl chain length, using the N-dodecanoyl group as a case study. N-dodecanoyl-containing lipids, such as N-dodecanoyl-phosphatidylethanolamine, are part of the broader class of N-acylethanolamines (NAEs) and their precursors, N-acylphosphatidylethanolamines (NAPEs), which are naturally occurring membrane lipids with diverse biological roles.[4][5] Understanding how a relatively short C12 chain perturbs a membrane typically composed of longer C16 and C18 chains is vital for elucidating its biological functions and for designing lipid-based drug delivery systems.

Mechanism of Action: How N-dodecanoyl Chains Modulate Fluidity

The typical phospholipid acyl chains in mammalian cell membranes are 16 to 18 carbons in length (e.g., palmitoyl C16:0, stearoyl C18:0, oleoyl C18:1). The introduction of a shorter N-dodecanoyl (C12:0) chain creates a structural mismatch within the bilayer.

This mismatch disrupts the highly cooperative and ordered packing of the longer neighboring acyl chains. The shorter C12 chain does not extend as deeply into the hydrophobic core, creating free volume and reducing the potential for stabilizing van der Waals interactions. This disruption lowers the energy required to induce the transition from the ordered gel phase (Lβ) to the disordered liquid-crystalline phase (Lα), effectively increasing membrane fluidity at a given temperature.

Caption: Intercalation of shorter N-dodecanoyl lipids (red) disrupts the packing of longer chains (blue).

Quantifying Fluidity Changes: Key Methodologies

Several robust biophysical techniques can be employed to measure the influence of N-dodecanoyl chains on membrane fluidity. We will focus on two primary methods: Differential Scanning Calorimetry (DSC) and fluorescence-based assays.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is a powerful, non-perturbing technique that directly measures the heat changes associated with lipid phase transitions.[6][7] The transition from the gel (Lβ) to the liquid-crystalline (Lα) phase is an endothermic process characterized by a specific melting temperature (Tm).[8][9] The incorporation of a fluidity-enhancing agent like an N-dodecanoyl lipid will lower and broaden this transition, providing direct thermodynamic evidence of its effect. A lower Tm indicates that less thermal energy is needed to disorder the membrane, signifying increased fluidity.

Experimental Workflow Diagram

Caption: A generalized workflow for assessing the impact of N-dodecanoyl chains on model membranes.

Protocol: DSC Analysis of Liposomes

-

Lipid Film Preparation:

-

Prepare stock solutions of your primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) and the N-dodecanoyl lipid (e.g., N-dodecanoyl-phosphatidylethanolamine) in chloroform or a chloroform/methanol mixture.

-

In glass vials, combine the lipids at desired molar ratios (e.g., 100:0, 95:5, 90:10 DPPC:N-dodecanoyl-PE).

-

Evaporate the solvent under a stream of nitrogen gas while rotating the vial to form a thin, uniform lipid film on the bottom.

-

Place the vials under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Liposome Hydration:

-

Hydrate the lipid film with an appropriate buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4) to a final lipid concentration of 5-10 mg/mL.[10]

-

Vortex the suspension vigorously above the Tm of the primary lipid (for DPPC, Tm is ~41°C) for several minutes. This results in the formation of multilamellar vesicles (MLVs).

-

-

DSC Sample Preparation:

-

Carefully load a precise volume (typically 20-50 µL) of the MLV suspension into a DSC sample pan.

-

Load an identical volume of the hydration buffer into a reference pan.

-

Hermetically seal both pans. Trustworthiness Check: Ensuring identical volumes and proper sealing minimizes baseline drift and artifacts.

-

-

Data Acquisition:

-

Place the sample and reference pans into the calorimeter.

-

Equilibrate the system at a temperature well below the expected Tm (e.g., 20°C).

-

Perform several heating and cooling scans (e.g., from 20°C to 60°C) at a controlled rate (e.g., 1°C/min).[8] The first heating scan can sometimes differ from subsequent scans; consistency across the 2nd and 3rd scans indicates sample equilibrium.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram.

-

The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).

-

The area under the peak corresponds to the transition enthalpy (ΔH).

-

Data Presentation: Expected DSC Results

| Sample Composition (DPPC:N-dodecanoyl-PE) | Main Transition Temp (Tm) (°C) | Transition Width (°C) |

| 100:0 | 41.5 | 0.5 |

| 95:5 | 39.8 | 1.2 |

| 90:10 | 37.6 | 2.5 |

| 85:15 | 35.1 | 4.0 |

Fluorescence Spectroscopy: Laurdan Generalized Polarization (GP)

Expertise & Causality: Laurdan is an environmentally sensitive fluorescent probe that intercalates into the lipid bilayer at the hydrophobic-hydrophilic interface.[11][12] Its emission spectrum is sensitive to the local water content, which is a direct function of lipid packing.

-

In ordered (gel) membranes , lipids are tightly packed, excluding water. Laurdan has a blue-shifted emission maximum (~435-440 nm).

-

In disordered (fluid) membranes , lipids are loosely packed, allowing water penetration. This polar environment causes dipolar relaxation around the excited-state probe, resulting in a red-shifted emission maximum (~490-500 nm).[12]

The Generalized Polarization (GP) value is a ratiometric calculation that quantifies this shift, providing a reliable measure of membrane fluidity.[13][14] A lower GP value corresponds to higher membrane fluidity.

Caption: Laurdan's emission shift in response to membrane lipid packing and its effect on the GP value.

Protocol: Laurdan GP Assay in Liposomes

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion for a more homogeneous sample.

-

Prepare lipid films as described in the DSC protocol.

-

Hydrate the films and subject the resulting MLV suspension to several freeze-thaw cycles to improve lamellarity.

-

Extrude the suspension 21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder, above the lipid Tm.

-

-

Laurdan Labeling:

-

Prepare a stock solution of Laurdan (e.g., 1 mM in ethanol).

-

Add the Laurdan stock to the LUV suspension to a final probe-to-lipid molar ratio of 1:500.

-

Incubate the mixture in the dark at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Dilute the labeled liposome suspension in buffer to a final lipid concentration of 50-100 µM in a quartz cuvette.

-

Using a fluorometer, set the excitation wavelength to 350 nm.[14]

-

Record the emission spectrum from 400 nm to 600 nm, or measure the fluorescence intensity at the two emission maxima: ~435 nm (I_435) and ~490 nm (I_490).[14]

-

Trustworthiness Check: Include a positive control by adding a known membrane fluidizer, such as benzyl alcohol (40 mM), to a separate aliquot of liposomes to confirm that the assay can detect a decrease in GP.[14]

-

-

Data Analysis:

-

Calculate the GP value using the formula: GP = (I_435 - I_490) / (I_435 + I_490) [14]

-

Compare the GP values across the different lipid compositions. A statistically significant decrease in GP indicates an increase in membrane fluidity.

-

Fluorescence Anisotropy

Expertise & Causality: This technique measures the rotational freedom of a fluorescent probe within the membrane.[15][16] Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) or its charged derivative TMA-DPH are excited with vertically polarized light. The emitted light is measured in both parallel and perpendicular planes relative to the excitation plane. In a viscous, ordered environment, the probe's rotation is restricted, and it emits light that is still highly polarized (high anisotropy). In a fluid environment, the probe tumbles more freely, depolarizing the emitted light (low anisotropy).[10][16] Therefore, a decrease in fluorescence anisotropy (r) signifies an increase in membrane fluidity.

Data Presentation: Expected Fluorescence Results

| Sample Composition (DPPC:N-dodecanoyl-PE) | Laurdan GP Value (Arbitrary Units) | Fluorescence Anisotropy (r) (DPH) |

| 100:0 | 0.55 ± 0.02 | 0.32 ± 0.01 |

| 95:5 | 0.48 ± 0.03 | 0.28 ± 0.01 |

| 90:10 | 0.39 ± 0.02 | 0.23 ± 0.02 |

| 85:15 | 0.28 ± 0.03 | 0.17 ± 0.02 |

Conclusion and Field Implications

The length of the N-dodecanoyl chain is a potent modulator of membrane biophysics. Its incorporation into a lipid bilayer predominantly composed of longer-chain phospholipids leads to a quantifiable increase in membrane fluidity. This effect, driven by the disruption of acyl chain packing, can be robustly measured using techniques such as Differential Scanning Calorimetry, which reveals a decrease in the phase transition temperature, and fluorescence spectroscopy, which shows a decrease in Laurdan GP and fluorescence anisotropy.

For researchers in drug development, these principles are paramount. The fluidity of a target cell membrane can dictate the efficacy of membrane-active drugs and the passive diffusion of small molecules. For professionals designing lipid nanoparticle (LNP) delivery systems, tuning fluidity by including lipids with varied chain lengths can control the stability and release kinetics of encapsulated therapeutics. The methodologies detailed in this guide provide a reliable framework for investigating these critical parameters, enabling a more rational approach to molecular design and cellular investigation.

References

- Current Time Inform

- Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes.

- Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical consider

- Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy.

- Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry. PNAS.

- Laurdan Based Membrane Fluidity Assay. Bio-protocol.

- Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. PubMed.

- Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks.

- Differential Scanning Calorimetry of Protein–Lipid Interactions. Springer.

- Laurdan. Wikipedia.

- Measuring membrane fluidity in live mycobacteria reveals subcellular lateral variation and pole-selective responses to mycomembrane perturb

- Determination of membrane fluidity: a comparison of biophysical methods.

- Membrane fluidity. Wikipedia.

- Measuring plasma membrane fluidity using confocal microscopy. UU Research Portal.

- A method for the quantification of membrane fluidity in bacteria. MICALIS.

- Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol.

- Measuring plasma membrane fluidity using confocal microscopy.

- Fluorescence anisotropy measurement of membrane fluidity.

- Structure, phase behaviour and membrane interactions of N-acylethanolamines and N-acylphosphatidylethanolamines.

- Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLA

- Membrane fluidity measurement using UV fluorescence polariz

- Evaluation of Liposome Membrane Fluidity by Fluorescence Anisotropy. Hitachi Hightech.

- Chain length impacts membrane fluidity. Lipotype GmbH.

- Beyond Fluidity: The Role of Lipid Unsatur

- Effect of unsaturation and branched chains on lipid fluidity.

Sources

- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 2. lipotype.com [lipotype.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes | Springer Nature Experiments [experiments.springernature.com]

- 7. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. ucm.es [ucm.es]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Laurdan - Wikipedia [en.wikipedia.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Biophysical Characterization: Interaction of Cholesterol with N-(dodecanoyl)-sphing-4-enine-1-phosphocholine

Topic: Interaction between Cholesterol and N-(dodecanoyl)-sphing-4-enine-1-phosphocholine (C12-SM) Content Type: Technical Guide / Whitepaper Audience: Biophysicists, Formulation Scientists, and Drug Delivery Researchers

Executive Summary

This technical guide analyzes the biophysical interaction between Cholesterol (Chol) and This compound , commonly referred to as C12-Sphingomyelin (C12-SM) . Unlike the naturally abundant C16-SM (palmitoyl) or C24-SM (nervonoyl), C12-SM is a synthetic short-chain analog. Its interaction with cholesterol provides a critical control model for understanding the roles of hydrophobic mismatch and interfacial hydrogen bonding in the formation of Liquid-Ordered (

For drug development professionals, understanding this specific pair is vital when engineering liposomal carriers that require tunable fluidity or rapid payload release, as C12-SM forms thermodynamically distinct domains compared to its long-chain counterparts.

Mechanistic Foundations: The "Umbrella" & Mismatch

The interaction between C12-SM and Cholesterol is governed by two competing forces: the stabilizing Umbrella Effect and the destabilizing Hydrophobic Mismatch .

The Umbrella Model (Stabilizing)

Despite the short acyl chain of C12-SM, the headgroup interaction remains the dominant attractive force. The "Umbrella Model" posits that the large hydrophilic phosphocholine headgroup of SM shields the small, non-polar body of cholesterol from water.

-

H-Bond Network: The 3-OH group of cholesterol acts as a hydrogen bond donor, while the amide nitrogen of the sphingosine backbone acts as the acceptor.

-

Interfacial Shielding: This interaction tightens the packing at the lipid-water interface, reducing permeability even in short-chain lipids.

Hydrophobic Mismatch (Destabilizing)

C12-SM presents a unique case of negative hydrophobic mismatch .

-

Sterol Length: The rigid steroid ring system of cholesterol corresponds roughly to a C16-C18 extended acyl chain (~17-19 Å).

-

C12 Length: The dodecanoyl chain is significantly shorter (~13-14 Å).

-

Consequence: To maximize van der Waals contact, the C12 chains must extend fully (trans-conformation), yet they still fail to cover the hydrophobic core of cholesterol completely. This leads to a less stable

phase compared to C16-SM and can induce higher lateral diffusion rates.

Mechanistic Pathway Diagram

Caption: Mechanistic interplay between interfacial H-bonding (stabilizing) and chain length mismatch (destabilizing) in C12-SM/Chol systems.

Thermodynamics & Phase Behavior[1][2][3][4][5]

Transition Temperatures ( )

Unlike native sphingomyelins (Egg SM, Brain SM) which have broad transitions centered around 37-40°C, or C16-SM (

Comparative Thermodynamic Data:

| Lipid System | Phase at 37°C | Enthalpy ( | Effect of 30 mol% Chol | |

| C16-SM (Palmitoyl) | 41.3°C | Gel ( | ~6-8 kcal/mol | Abolishes transition; forms stable |

| C12-SM (Dodecanoyl) | ~20 - 25°C * | Liquid Disordered ( | Low (< 5 kcal/mol) | Induces |

| C18-SM (Stearoyl) | 45.1°C | Gel ( | High | Forms highly rigid |

*Note: Pure C12-SM is often fluid at room temperature or exhibits a broad, low-enthalpy transition just below physiological temp.

Phase Separation

In binary mixtures (C12-SM/Chol), the system exhibits a miscibility gap, but the boundaries differ from C16-SM.

-

Low Chol (<10%): C12-SM remains largely disordered (

) at 37°C. -

Intermediate Chol (15-30%): Coexistence of

(rich in C12-SM) and -

High Chol (>40%): Homogeneous

phase is achieved, but it is "softer" (lower order parameter) than rafts formed by longer lipids.

Experimental Protocols

To validate these interactions, two primary methodologies are recommended: Giant Unilamellar Vesicle (GUV) Electroformation for visualization and Differential Scanning Calorimetry (DSC) for thermodynamic quantification.

Protocol: Electroformation of C12-SM/Chol GUVs

Rationale: Electroformation is superior to spontaneous swelling for forming defect-free GUVs from raft-forming mixtures.

Reagents:

-

C12-SM (Avanti Polar Lipids or equivalent, >99% purity).

-

Cholesterol (recrystallized).[1]

-

Fluorescent Probe: Rho-PE or NBD-PE (0.1 mol%) for

phase marking.

Workflow:

-

Stock Preparation: Dissolve lipids in Chloroform:Methanol (2:1 v/v) at 1 mg/mL total lipid concentration.

-

Deposition: Spread 10

L of lipid solution onto Indium Tin Oxide (ITO) coated glass slides. -

Desiccation: Vacuum desiccate for >2 hours to remove all solvent traces (critical to prevent artifacts).

-

Chamber Assembly: Assemble ITO slides with a 1-2 mm spacer (silicon or Teflon).

-

Hydration: Fill chamber with 100 mM Sucrose solution (low ionic strength is required for standard electroformation).

-

Critical Step: Pre-warm the sucrose solution to 45°C (well above the

of C12-SM) to ensure proper hydration.

-

-

Field Application: Connect to a function generator.

-

Step A (Nucleation): 10 Hz, 0.1 Vpp (Voltage peak-to-peak) for 5 mins.

-

Step B (Growth): Increase voltage linearly to 1.5 Vpp over 20 mins; hold for 2 hours.

-

Step C (Detachment): Reduce freq to 4 Hz, 1.5 Vpp for 30 mins to detach vesicles.

-

-

Observation: Mix GUVs 1:1 with 100 mM Glucose (iso-osmolar) to settle vesicles for microscopy.

Protocol: Differential Scanning Calorimetry (DSC)

Rationale: DSC detects the elimination of the cooperative phase transition, a hallmark of raft formation.

Workflow:

-

Hydration: Hydrate lipid films (Pure C12-SM vs C12-SM/Chol mixtures) in PBS buffer to 1-2 mg/mL.

-

Cycling: Vortex and heat/cool cycle (above

/ below -

Degassing: Degas samples under vacuum for 10 mins to prevent bubble formation during heating.

-

Scan Parameters:

-

Reference: Degassed PBS buffer.

-

Scan Rate: 1°C/min (Slow scan is required for equilibrium data).

-

Range: 5°C to 60°C.

-

-

Analysis: Subtract buffer baseline. Integrate the excess heat capacity (

) peak to determine-

Expected Result: Pure C12-SM shows a peak near 20-25°C. Increasing Cholesterol broadens this peak and shifts it slightly, eventually eliminating it at >30 mol%.

-

Experimental Logic Diagram

Caption: Parallel workflows for structural (GUV) and thermodynamic (DSC) characterization of C12-SM/Cholesterol systems.

Implications for Drug Development

The C12-SM/Cholesterol pair offers specific advantages and risks in liposomal drug delivery systems (LNP/Liposomes):

-

Tunable Release Kinetics: Because C12-SM forms a less tightly packed

phase than C16-SM, liposomes formulated with C12-SM will exhibit faster drug release rates . This is advantageous for acute therapies requiring rapid bioavailability upon administration. -

Permeability: The hydrophobic mismatch creates "packing defects" at the domain boundaries. Small molecule drugs may leak more readily from C12-SM liposomes than from C16-SM liposomes during storage.

-

Formulation Strategy: To stabilize C12-SM liposomes, researchers often increase the Cholesterol content to >40 mol% to force the system into a homogeneous, albeit fluid,

phase, eliminating the leaky domain boundaries.

References

-

Slotte, J. P. (1999). Sphingomyelin-cholesterol interactions in biological and model membranes. Chemistry and Physics of Lipids. Link

-

Bittman, R., et al. (1994). Interaction of cholesterol with sphingomyelin in monolayers and vesicles. Biochemistry. Link

-

Kuikka, M., et al. (2001). Interaction of cholesterol with sphingomyelins and acyl-chain-matched phosphatidylcholines: a comparative study of the effect of the chain length. Biophysical Journal. Link

-

Ramstedt, B., & Slotte, J. P. (2002). Membrane properties of sphingomyelins. FEBS Letters. Link

-

Veatch, S. L., & Keller, S. L. (2003). Separation of liquid phases in giant vesicles of ternary mixtures of phospholipids and cholesterol. Biophysical Journal. Link

Sources

Metabolic pathways involving C12 sphingomyelin in mammalian cells

An In-Depth Technical Guide to the Metabolic Pathways of C12 Sphingomyelin in Mammalian Cells

Abstract

Sphingolipids are a class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules. Within this class, sphingomyelin (SM) is the most abundant species in mammalian cells, playing a pivotal role in membrane integrity, the formation of lipid rafts, and as a precursor for bioactive metabolites.[1][2] The specific acyl chain length of sphingomyelin significantly influences its biophysical properties and its interaction with metabolic enzymes. This guide provides a detailed technical overview of the metabolic pathways involving N-dodecanoyl-sphingosylphosphorylcholine (C12 sphingomyelin) in mammalian cells. We will explore the de novo synthesis, catabolism, and the subsequent signaling cascades initiated by its metabolites, with a particular focus on the enzymatic specificity for medium-chain sphingolipids. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of C12 sphingomyelin's role in cellular physiology and pathology.

Introduction to C12 Sphingomyelin

Sphingomyelin is a unique phospholipid not synthesized from glycerol. Its structure consists of a ceramide core (a sphingosine backbone linked to a fatty acid via an amide bond) and a phosphocholine headgroup.[1] In humans, sphingomyelin constitutes 10-20 mol% of plasma membrane lipids and is a key player in signal transduction and apoptosis.[1]

The Significance of the C12 Acyl Chain

The fatty acid component of ceramide, and thus sphingomyelin, can vary in length. C12 sphingomyelin contains dodecanoic acid (lauric acid) as its N-acyl chain. This medium-chain fatty acid confers distinct properties compared to the more common long-chain (C16-C18) or very-long-chain (C22-C24) variants. These differences can affect membrane fluidity, protein interactions within lipid rafts, and, critically, the substrate specificity of metabolic enzymes that synthesize and degrade it. For instance, certain ceramidases exhibit preferential activity towards medium-chain ceramides, making the C12 metabolic pathway a distinct regulatory node.[3][4]

Biosynthesis of C12 Sphingomyelin: The De Novo Pathway

The synthesis of all sphingolipids originates in the endoplasmic reticulum (ER) and culminates in the Golgi apparatus.[5] This multi-step process, known as the de novo pathway, is the primary route for producing C12 sphingomyelin.

-

Initiation in the Endoplasmic Reticulum: The pathway begins with the condensation of the amino acid L-serine and a fatty acyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT) .[3][6] While palmitoyl-CoA (C16) is the canonical substrate, SPT can utilize other acyl-CoAs, which is the first point of variation.

-

Formation of the Sphingoid Base: The product, 3-ketosphinganine, is rapidly reduced to sphinganine (dihydrosphingosine).[6]

-

Acylation by Ceramide Synthases (CerS): Sphinganine is then N-acylated by one of six mammalian ceramide synthases (CerS1-6) to form dihydroceramide. This step is crucial for determining the acyl chain length. Each CerS has a specific substrate preference for fatty acyl-CoAs of different lengths. While no single CerS is exclusively specific for C12-CoA, CerS4 has been shown to have activity towards C12-CoA, in addition to its primary preference for C18-C20 substrates. The availability of C12-CoA and the expression profile of CerS enzymes in a given cell type will dictate the rate of C12-dihydroceramide synthesis.

-

Desaturation: A desaturase introduces a trans double bond into the sphinganine backbone of dihydroceramide to form C12-ceramide.[7]

-

Transport and Final Synthesis in the Golgi: C12-ceramide is transported from the ER to the cis-Golgi by the ceramide transfer protein (CERT) .[8] In the lumen of the trans-Golgi, sphingomyelin synthase (SMS) catalyzes the final step, transferring a phosphocholine headgroup from phosphatidylcholine to C12-ceramide. This reaction yields C12 sphingomyelin and diacylglycerol (DAG), a critical second messenger in its own right.[1][9]

Catabolism and Signaling Roles of C12 Sphingomyelin

C12 sphingomyelin, localized primarily in the outer leaflet of the plasma membrane and in endolysosomal compartments, is a substrate for enzymes that generate potent lipid second messengers.

The Sphingomyelinase Pathway: Generating C12-Ceramide

The hydrolysis of sphingomyelin is a central event in cellular signaling, catalyzed by sphingomyelinases (SMases) . This reaction cleaves the phosphocholine headgroup, releasing C12-ceramide.[10]

-

Acid Sphingomyelinase (aSMase): Located in lysosomes, aSMase is activated by various cellular stresses and plays a major role in the apoptotic signaling pathway initiated by death receptors like Fas and TNFR1.[11]

-

Neutral Sphingomyelinase (nSMase): Found at the plasma membrane, nSMase is activated by inflammatory cytokines (e.g., TNF-α), oxidative stress, and UV radiation, generating ceramide directly within the signaling-rich membrane environment.[11]

From C12-Ceramide to Sphingosine-1-Phosphate (S1P)

C12-ceramide is a critical metabolic hub. It can be further metabolized by ceramidases (CDases) to produce sphingosine and a C12 fatty acid.[12][13]

-

Acid Ceramidase (AC): This lysosomal enzyme has been shown to have a higher catalytic efficiency for medium-chain ceramides, including C12-ceramide, compared to long-chain species.[3][4] This enzymatic preference suggests that the flux through this pathway may be particularly sensitive to the levels of C12-SM and its derivatives.

The resulting sphingosine can be phosphorylated by one of two sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P) .[7][13]

The Sphingolipid Rheostat

C12-ceramide and S1P often exert opposing biological effects. Ceramide is generally associated with pro-apoptotic, anti-proliferative, and pro-inflammatory signals.[7] In contrast, S1P typically promotes cell survival, proliferation, and migration and has anti-inflammatory properties.[7][13] This balance, often termed the "sphingolipid rheostat," is a critical determinant of cell fate, and the metabolism of C12 sphingomyelin is a direct input into this regulatory system.[7]

Methodologies for Studying C12 Sphingomyelin Metabolism

A multi-faceted approach is required to accurately investigate the dynamics of C12 sphingomyelin metabolism. This involves quantitative analysis, functional assays, and cellular imaging.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for the precise quantification of specific lipid species, including C12-SM and its metabolites.

Causality Behind Experimental Choices: The complexity of the sphingolipidome, with its numerous species of varying acyl chain lengths, necessitates a high-resolution technique like LC-MS/MS.[14] Simple lipid measurements cannot distinguish C12-SM from other SM species. The inclusion of a non-endogenous, stable isotope-labeled internal standard (e.g., C17:0-SM) is critical for a self-validating system, as it corrects for variations in sample extraction efficiency and instrument response, ensuring data accuracy and reproducibility.[15]

Protocol: Quantification of C12-SM and C12-Cer

-

Cell Lysis and Protein Quantification: Wash cells (e.g., 1x10^6 cells) with ice-cold PBS. Lyse cells and determine protein concentration using a BCA assay for normalization.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell lysate, add a known amount of internal standard (e.g., d18:1/C17:0-Ceramide and d18:1/C17:0-SM).[15]

-

Add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.

-

Add 1.25 volumes of chloroform and vortex.

-

Add 1.25 volumes of water and vortex.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Sample Preparation: Dry the organic phase under a stream of nitrogen. Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 reverse-phase column.

-

Elute lipids using a gradient of mobile phases (e.g., water/acetonitrile/formic acid and isopropanol/acetonitrile/formic acid).

-

Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for C12-SM, C12-Cer, and the internal standards.[16]

-

-

Data Analysis: Quantify the endogenous lipids by comparing their peak areas to the peak areas of the known amount of internal standard. Normalize the final values to the initial protein concentration.

Table 1: Representative C12 Sphingolipid Species and their [M+H]+ Precursor Ions

| Compound | Acyl Chain | Sphingoid Base | Molecular Formula | Precursor Ion (m/z) |

|---|---|---|---|---|

| C12-Sphingomyelin | C12:0 | d18:1 | C35H71N2O6P | 647.5 |

| C12-Ceramide | C12:0 | d18:1 | C30H59NO3 | 482.4 |

| C12-Dihydroceramide | C12:0 | d18:0 | C30H61NO3 | 484.5 |

Monitoring Sphingomyelin Synthase (SMS) Activity with Fluorescent Analogs

To assess the functional activity of SMS in live or intact cells, fluorescently labeled ceramide analogs can be used. NBD-C6-ceramide is a common tool, and a similar strategy can be applied with a C12 analog.[17]

Causality Behind Experimental Choices: This method provides a dynamic readout of enzyme activity, complementing the static snapshot provided by mass spectrometry. By tracking the conversion of a fluorescent ceramide substrate to its fluorescent sphingomyelin product, one can directly infer the rate of the SMS reaction. This is particularly useful for screening potential inhibitors or activators of the pathway.[17]

Protocol: In-Cell SMS Activity Assay

-

Cell Seeding: Plate cells in a 6-well plate and grow to ~80% confluency.

-

Probe Loading: Prepare a complex of NBD-C12-Ceramide with defatted bovine serum albumin (BSA) in serum-free media. Incubate the cells with this complex (e.g., 5 µM) for 1 hour at 37°C.

-

Chase Period: Wash the cells and incubate in complete medium for a defined period (e.g., 2 hours) to allow for metabolic conversion.

-

Lipid Extraction: Perform a lipid extraction as described in section 4.1.

-

HPLC Analysis:

-

Dry and reconstitute the lipid extract.

-

Inject onto a C18 HPLC column.

-

Use an isocratic elution (e.g., methanol/water 90:10 v/v) to separate NBD-C12-Ceramide from the more polar NBD-C12-Sphingomyelin.[17]

-

Detect the fluorescent lipids using a fluorescence detector (Excitation: ~468 nm, Emission: ~540 nm).

-

-

Data Analysis: Integrate the peak areas for both the substrate (NBD-C12-Cer) and the product (NBD-C12-SM). Calculate the percentage of conversion as an index of SMS activity.

Conclusion and Future Directions

The metabolic pathways of C12 sphingomyelin represent a distinct and functionally significant axis of sphingolipid biology. The generation of C12-SM via the de novo pathway and its subsequent catabolism by SMases create a pool of C12-ceramide, a substrate preferentially targeted by acid ceramidase.[4] This positions the C12-SM lifecycle as a key regulator of the ceramide/S1P rheostat, influencing critical cellular decisions between life and death. The methodologies outlined here provide a robust framework for dissecting this pathway, offering valuable tools for both basic research and the development of therapeutics targeting sphingolipid metabolism.

Future research should aim to further elucidate the specific CerS enzymes responsible for C12-ceramide synthesis in different cell types and disease states. Moreover, understanding how the biophysical properties of C12-SM in membranes and lipid rafts modulate receptor signaling is a promising avenue for discovering new therapeutic targets for inflammatory diseases, neurodegeneration, and cancer.

References

-

Okino, N., Tani, M., Imayama, S., & Ito, M. (2007). Ceramide/sphingosine/sphingosine 1-phosphate metabolism on the cell surface and in the extracellular space. Journal of Lipid Research, 48(2), 277-285. [Link]

-

Gomez-Larrauri, A., Pchejetski, D., & Ghandi, M. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. Journal of Cell Science, 118(Pt 20), 4789-4799. [Link]

-

Kowalski, G. M., & Tumanov, S. (2021). Ceramides and Sphingosine-1-Phosphate in Obesity. Frontiers in Endocrinology, 12, 655831. [Link]

-

Al-Makdissy, N., El-Malla, H., & Stiban, J. (2016). The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer. International Journal of Molecular Sciences, 17(4), 563. [Link]

-

Fyrbacher, N., & Brzozowski, T. (2017). Sphingosine-1-Phosphate Metabolism and Its Role in the Development of Inflammatory Bowel Disease. International Journal of Molecular Sciences, 18(4), 743. [Link]

-

Chaurasia, B., & Summers, S. A. (2021). Enzymes of sphingolipid metabolism as transducers of metabolic inputs. Journal of Biological Chemistry, 297(1), 100844. [Link]

-

Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-23. [Link]

-

Wikipedia contributors. (2023). Sphingomyelin. Wikipedia, The Free Encyclopedia. [Link]

-

Chakraborty, M., & Jiang, X. C. (2013). Sphingomyelin and its role in cellular signaling. Advances in Experimental Medicine and Biology, 991, 1-14. [Link]

-

Taniguchi, M., & Okazaki, T. (2014). Regulation of Cell Migration by Sphingomyelin Synthases: Sphingomyelin in Lipid Rafts Decreases Responsiveness to Signaling by the CXCL12/CXCR4 Pathway. Molecular and Cellular Biology, 34(10), 1874-1888. [Link]

-

Berardi, E., & Coletti, D. (2020). Sphingolipid Metabolism and Signaling in Skeletal Muscle: From Physiology to Physiopathology. International Journal of Molecular Sciences, 21(16), 5621. [Link]

-

Slotte, J. P. (2016). The functional role of sphingomyelin in cell membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7), 1625-1630. [Link]

-

Taniguchi, M., & Okazaki, T. (2014). The role of sphingomyelin and sphingomyelin synthases in cell death, proliferation and migration-from cell and animal models to human disorders. Biochimica et Biophysica Acta, 1841(4), 616-624. [Link]

-

ResearchGate. (n.d.). Illustration showing the sphingolipids metabolism in mammalian cells. [Link]

-

Abou-Ghali, M., & Stiban, J. (2024). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Cell and Developmental Biology, 11, 1324706. [Link]

-

ResearchGate. (n.d.). Diagram of sphingolipid biosynthetic pathways in mammalian cells. [Link]

-

The Metabolomics Innovation Centre. (n.d.). Sphingolipid Synthesis Metabolism. [Link]

-

Merrill Jr, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422. [Link]

-

He, X., & Gulbins, E. (2012). Inhibition of neutral sphingomyelinase-2 perturbs brain sphingolipid balance and spatial memory in mice. Journal of Neurochemistry, 120(5), 845-854. [Link]

-

Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422. [Link]

-

Lee, H., & Lee, Y. S. (2022). Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. International Journal of Molecular Sciences, 23(17), 9984. [Link]

-

Kim, H. J., & Kim, J. H. (2022). Sphingomyelin regulates astrocyte activity by regulating NF-κB signaling via HDAC1/3 expression. Journal of Biological Chemistry, 298(12), 102636. [Link]

-

Zhang, L., & Ye, D. (2013). Analysis of Fluorescent Ceramide and Sphingomyelin Analogs: A Novel Approach for in Vivo Monitoring of Sphingomyelin Synthase Activity. Journal of Chromatographic Science, 51(5), 400-405. [Link]

-

He, H. T., & Lagoni, O. (2012). Sphingomyelinase D Activity in Model Membranes: Structural Effects of in situ Generation of Ceramide-1-Phosphate. PLoS ONE, 7(4), e36123. [Link]

-

Merrill Jr, A. H. (2014). Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease. Journal of Lipid Research, 55(5), 799-805. [Link]

Sources

- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 2. Sphingomyelin and its role in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipid Metabolism and Signaling in Skeletal Muscle: From Physiology to Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 7. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of Cell Migration by Sphingomyelin Synthases: Sphingomyelin in Lipid Rafts Decreases Responsiveness to Signaling by the CXCL12/CXCR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sphingomyelin Metabolism: Implications in Disease and Health - Creative Proteomics [creative-proteomics.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Frontiers | Ceramides and Sphingosino-1-Phosphate in Obesity [frontiersin.org]

- 14. Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingomyelin regulates astrocyte activity by regulating NF-κB signaling via HDAC1/3 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of neutral sphingomyelinase-2 perturbs brain sphingolipid balance and spatial memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: The Role of Short-Chain Sphingomyelins in Apoptosis Signaling

Executive Summary

This technical guide examines the specific utility and mechanistic role of short-chain sphingomyelins (scSMs), such as C2-SM and C6-SM, in apoptosis research. Unlike their physiological long-chain counterparts (C16-C24) which form stable lipid rafts, scSMs serve as membrane-permeable substrates that probe the efficiency of the Sphingomyelin-Ceramide Cycle .

For researchers and drug developers, scSMs are not merely "miniature" versions of natural lipids; they are precision tools used to distinguish between Sphingomyelinase (SMase) deficiency and downstream Ceramide resistance . This guide details the signaling cascades activated by scSM hydrolysis, provides validated protocols for their experimental application, and outlines the biophysical perturbations they induce in membrane domains.

Part 1: Mechanistic Foundation

The "Trojan Horse" Mechanism

Physiological sphingomyelins are highly hydrophobic and reside strictly in the outer leaflet of the plasma membrane or the luminal side of the Golgi. They do not spontaneously flip across membranes.

Short-chain analogs (e.g., N-hexanoyl-sphingomyelin or C6-SM ) possess truncated acyl chains that confer amphiphilicity. This allows them to partition into cellular membranes rapidly. However, scSMs themselves are generally biologically inert regarding direct apoptosis signaling. Their pro-apoptotic activity is strictly dependent on their hydrolysis by cellular sphingomyelinases (SMases).

The Activation Pathway:

-

Cellular Entry: C6-SM incorporates into the plasma membrane or is endocytosed.

-

Enzymatic Hydrolysis: Neutral SMase (nSMase) at the membrane or Acid SMase (aSMase) in lysosomes cleaves the phosphocholine headgroup.

-

Ceramide Generation: This releases C6-Ceramide , the actual bioactive messenger.

-

Apoptosis Initiation: C6-Ceramide activates Protein Phosphatase 2A (PP2A), inhibits Akt, and stimulates the JNK stress pathway.

Critical Distinction: If a cell line is treated with C6-SM and fails to undergo apoptosis, but does die upon treatment with C6-Ceramide, the resistance is located at the level of SMase expression or activity , not the downstream apoptotic machinery.

Biophysical Disruption of Lipid Rafts

Apart from generating ceramide, scSMs exert a biophysical stress. Natural long-chain SMs pack tightly with cholesterol to form Liquid-Ordered (

-

Consequence: Displacement of raft-associated signaling proteins (e.g., Fas/CD95 receptor, Akt).

-

Result: Disorganization of the Golgi apparatus and potential induction of ER stress, contributing to the overall apoptotic burden.

Part 2: The Signaling Cascade (Visualization)

The following diagram illustrates the conversion of exogenously added Short-Chain SM into pro-apoptotic Ceramide and the subsequent downstream targets.

Caption: Pathway demonstrating the hydrolysis of inert C6-SM into bioactive C6-Ceramide, triggering phosphatase activation and mitochondrial dysfunction.[2][3]

Part 3: Experimental Protocols

Preparation of Bioactive C6-SM/BSA Complexes

Short-chain lipids can form micelles that prevent cellular uptake. To ensure monomeric delivery to the membrane, they must be complexed with fatty-acid-free Bovine Serum Albumin (BSA).

Reagents:

-

C6-Sphingomyelin (synthetic).

-

Fatty-acid-free BSA (essential to avoid arachidonic acid contamination).

-

Sterile PBS or serum-free media.

Protocol:

-

Dissolution: Dissolve C6-SM in ethanol to a stock concentration of 10 mM.

-

Drying: Aliquot the required amount into a glass tube and dry under a nitrogen stream to remove ethanol (ethanol is toxic and alters membrane fluidity).

-

Reconstitution: Resuspend the dried lipid film in a solution of 0.34 mg/mL BSA in PBS.

-

Complexing: Vortex vigorously and incubate at 37°C for 30 minutes with occasional vortexing until the solution is clear.

-

Treatment: Treat cells with the complex (typical range: 5–50 µM).

-

Control: Treat parallel wells with BSA-vehicle only.

-

Diagnostic Workflow: SMase Activity vs. Ceramide Sensitivity

This workflow determines if a drug-resistant cell line has a defect in generating ceramide (SMase defect) or responding to it (Apoptotic block).

Step 1: Treat cells with C6-SM (20 µM). Step 2: Treat parallel cells with C6-Ceramide (20 µM). Step 3: Measure Apoptosis (Annexin V/PI) at 12h and 24h.

| Outcome Scenario | C6-SM Result | C6-Cer Result | Interpretation |

| Wild Type | Apoptosis (+) | Apoptosis (+) | Intact SMase pathway and apoptotic machinery. |

| SMase Deficient | No Effect (-) | Apoptosis (+) | Cells cannot convert SM to Cer. Defect in nSMase/aSMase. |

| Apoptosis Resistant | No Effect (-) | No Effect (-) | Downstream block (e.g., Bcl-2 overexpression, Caspase inhibition). |

Part 4: Quantitative Data & Interpretation[4]

Comparative Potency (Example Data)

The following table summarizes typical IC50 values in varying cell lines, highlighting the "lag" in potency for C6-SM due to the rate-limiting hydrolysis step.

| Lipid Species | Cell Line (Type) | IC50 (24h) | Mechanism Note |

| C6-Ceramide | Jurkat (T-cell) | 8 µM | Direct activation of PP2A/JNK. |

| C6-SM | Jurkat (T-cell) | 25 µM | Requires conversion; slower kinetics. |

| C6-Ceramide | MCF-7 (Breast) | 12 µM | Induces apoptosis despite Bcl-2. |

| C6-SM | MCF-7 (Breast) | >50 µM | MCF-7 often has low nSMase activity, conferring resistance. |

Fluorescence-Based SMase Assay

To verify if C6-SM is being metabolized, use NBD-C6-SM (fluorescent analog).

-

Incubate cells with NBD-C6-SM (5 µM) for 1-4 hours at 37°C.

-

Extract lipids using chloroform/methanol (2:1).

-

Readout: Appearance of NBD-Ceramide band indicates active hydrolysis.

-

High NBD-Ceramide: High SMase activity.

-

High NBD-SM / Low NBD-Cer: Blocked hydrolysis.

-

Part 5: Diagrammatic Workflow for Drug Development

This decision tree guides researchers in using scSMs to screen for drugs that upregulate SMase activity (a potential therapeutic strategy in cancer).

Caption: Workflow to identify compounds that sensitize cells to apoptosis by upregulating Sphingomyelinase activity.

References

-

Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology. Link

-

Kolesnick, R. (2002). The therapeutic potential of modulating the ceramide/sphingomyelin pathway. Journal of Clinical Investigation. Link

-

Tepper, A. D., et al. (2000). Sphingomyelin hydrolysis to ceramide during the execution phase of apoptosis results from phospholipid scrambling and alters cell-surface morphology. Journal of Cell Biology. Link

-

Van Galen, J., et al. (2014). Sphingomyelin facilitates signaling protein localization and processing in the Golgi. The Journal of Cell Biology. Link

-

Cayman Chemical. Preparation of Sphingolipid-BSA Complexes (Technical Protocol). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sphingolipid metabolism determines the therapeutic efficacy of nanoliposomal ceramide in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingomyelin Metabolism: Implications in Disease and Health - Creative Proteomics [creative-proteomics.com]

- 4. Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides | eLife [elifesciences.org]

- 5. journals.biologists.com [journals.biologists.com]

Methodological & Application

Application Note: Protocol for Preparing Liposomes Containing N-(dodecanoyl)-sphing-4-enine-1-phosphocholine (C12-Sphingomyelin)

Introduction & Molecular Context[1][2][3]

N-(dodecanoyl)-sphing-4-enine-1-phosphocholine , commonly referred to as C12 Sphingomyelin (C12-SM) , is a synthetic sphingolipid analogue. Unlike natural sphingomyelins derived from egg or brain (which are mixtures predominantly composed of C16:0 and C18:0 acyl chains), C12-SM possesses a defined, shorter 12-carbon fatty acid chain attached to the sphingosine backbone (d18:1).

Scientific Significance

The specific chain length of C12-SM makes it a critical tool in membrane biophysics and drug delivery:

-

Lipid Raft Dynamics: C12-SM is often used to study "hydrophobic mismatch." Its acyl chain is significantly shorter than the standard C16/C18 sphingomyelins found in biological lipid rafts. This mismatch allows researchers to probe the energetic penalties of domain formation and the exclusion of specific proteins from ordered domains (liquid-ordered phase,

). -

Drug Delivery Systems: While long-chain SMs (C16/C18) are used to create rigid, long-circulating liposomes (e.g., Marqibo®), C12-SM forms slightly more fluid bilayers. This property can be exploited to engineer "trigger-release" mechanisms where the membrane is stable at physiological temperature but releases payload more readily upon mild hyperthermia or interaction with specific surfactants.

Key Physical Properties

| Property | Value / Characteristic | Implication for Protocol |

| Molecular Weight | ~646.9 g/mol | Use for molar ratio calculations. |

| Phase Transition ( | ~25–30°C (Estimated)* | Lower than C16-SM ( |

| Solubility | Chloroform, Ethanol, Methanol | Soluble in organic solvents; forms micelles/liposomes in water. |

| Hygroscopicity | High | Store under Argon/Nitrogen; minimize exposure to humid air. |

*Note: While natural SM has a

Pre-Formulation Considerations

A. The Cholesterol Factor

Sphingomyelins are rarely used as a single component in drug delivery. They are almost exclusively paired with Cholesterol .

-

Interaction: Cholesterol preferentially interacts with sphingomyelin via the "Umbrella Model," shielding the non-polar regions from water and condensing the bilayer.

-

Ratio: The "Gold Standard" ratio for stable SM liposomes is 55:45 (SM:Cholesterol, molar ratio) . For biophysical studies, 70:30 is also common.

B. Temperature Control

To ensure homogenous mixing and successful extrusion, all steps must be performed at a temperature at least 10°C above the highest

-

Recommendation: Although C12-SM melts near room temperature, the addition of cholesterol broadens the phase transition. Maintain 50°C for all hydration and extrusion steps to prevent lipid segregation or filter clogging.

Detailed Protocol: Thin Film Hydration & Extrusion

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) composed of C12-SM and Cholesterol (55:45 mol%).

Materials Required[1][4][5][6][7][8][9][10]

-

Lipids:

-

C12 Sphingomyelin (Powder, >99% purity).

-

Cholesterol (Powder, >99% purity).

-

-

Solvents: Chloroform (HPLC grade), Methanol (HPLC grade).

-

Buffers: PBS (pH 7.4) or Ammonium Sulfate (250 mM) if remote loading is intended.

-

Equipment: Rotary Evaporator, Vacuum Pump, Extruder (e.g., Avanti Mini-Extruder), Polycarbonate Membranes (100 nm).

Step-by-Step Methodology

Phase 1: Solubilization and Mixing

-

Stock Preparation: Dissolve C12-SM in Chloroform:Methanol (2:1 v/v) to a concentration of 10 mg/mL. Dissolve Cholesterol in Chloroform at 10 mg/mL.

-

Mixing: In a round-bottom flask, combine the lipids to achieve the desired molar ratio (e.g., 55:45).

-

Calculation Example: For a 20 µmol total lipid prep:

-

C12-SM (MW ~647): 11 µmol

7.1 mg. -

Cholesterol (MW ~386): 9 µmol

3.5 mg.

-

-

Phase 2: Thin Film Formation

-

Evaporation: Attach the flask to a rotary evaporator. Lower into a water bath set to 45°C .

-

Rotation: Rotate at ~100-150 rpm. Apply vacuum gradually to prevent bumping.

-

Drying: Evaporate until a thin, uniform film forms on the glass wall.

-

Desiccation (Critical): Place the flask under high vacuum (desiccator) for at least 4-12 hours (overnight is best) to remove trace solvent. Residual chloroform destabilizes bilayers.

Phase 3: Hydration

-

Pre-warming: Preheat the hydration buffer (PBS) to 50°C .

-

Hydration: Add the buffer to the dried lipid film. Target a final lipid concentration of 5–10 mg/mL.

-

Agitation: Rotate the flask in a 50°C water bath (no vacuum) for 30–60 minutes.

-

Visual Check: The film should completely peel off the glass, forming a cloudy, milky suspension (Multilamellar Vesicles - MLVs).

-

-

Freeze-Thaw (Optional but Recommended): Perform 5 cycles of freezing (liquid nitrogen) and thawing (50°C water bath). This equilibrates the solute distribution across the lamellae.

Phase 4: Downsizing (Extrusion)

-

Assembly: Assemble the extruder with a 100 nm polycarbonate membrane.

-

Priming: Pass pure buffer through the extruder once to wet the membrane and remove air bubbles.

-

Temperature: Place the extruder assembly on a heating block set to 50°C .

-

Extrusion: Pass the MLV suspension through the membrane 11–21 times .

-

Why Odd Numbers? To ensure the final pass exits on the side opposite to the input, minimizing contamination from un-extruded MLVs.

-

Visual Check: The solution should transition from milky/opaque to translucent/opalescent (characteristic of ~100 nm LUVs).

-

Quality Control & Characterization

| Assay | Purpose | Acceptance Criteria |

| Dynamic Light Scattering (DLS) | Measure hydrodynamic diameter ( | Size: 90–120 nm (for 100 nm filter)PDI: < 0.1 (monodisperse) |

| Zeta Potential | Measure surface charge stability. | C12-SM is zwitterionic; charge should be near neutral (-5 to +5 mV) in PBS, unless charged lipids are added. |

| Phosphorous Assay | Quantify final lipid concentration. | Recovery typically 85–95% of starting material. |

| TLC / HPLC | Check for lipid degradation (hydrolysis). | Single spot/peak for SM; no lyso-SM or free fatty acids. |

Visualization of Workflow

The following diagram illustrates the logical flow of the preparation protocol, emphasizing temperature control points critical for C12-SM.

Caption: Workflow for C12-SM liposome preparation highlighting the "Temperature Critical Zone" where the system must be maintained above the phase transition temperature (approx 50°C recommended).

Advanced Application: Remote Loading

Note: This section is relevant if the user intends to load amphipathic weak bases (e.g., Doxorubicin, Vinorelbine).

C12-SM liposomes are excellent candidates for remote loading due to the sphingomyelin backbone's ability to retain drugs.

-

Hydrate with 250 mM Ammonium Sulfate (pH 5.5) instead of PBS.

-

Extrude as described above.

-

Dialyze against PBS (pH 7.4) to create a transmembrane pH gradient.

-

Incubate with the drug at 50°C for 30–60 minutes. The drug will cross the membrane and crystallize inside the aqueous core.

References

-

Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134. [Link]

-

Slotte, J. P. (2016).[1] The importance of hydrogen bonding in sphingomyelin's membrane interactions with co-lipids.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(2), 304-310.[1] [Link]

-

Avanti Polar Lipids. (n.d.). Sphingomyelin Physical Properties and Phase Transition Temperatures.[2] [Link]

-

Cullis, P. R., & Hope, M. J. (1991). Lipid Nanoparticle Systems for Gene Transfer. Molecular Therapy. (Foundational text on Extrusion methodology). [Link]

-

PubChem. (2025). This compound (Compound Summary). [Link]

Sources

Technical Guide: Solubilization and Handling of C12 Sphingomyelin (d18:1/12:0)

Executive Summary

C12 Sphingomyelin (N-lauroyl-D-erythro-sphingosylphosphorylcholine) is a synthetic, short-chain analog of naturally occurring sphingomyelin.[1] Unlike its long-chain counterparts (e.g., C16, C24) which form rigid gel phases at physiological temperatures, C12 Sphingomyelin exhibits Liquid Expanded (LE) behavior at room temperature.[1]

Core Solubility Rule: The optimal solvent system for high-concentration stock solutions (>5 mg/mL) is Chloroform:Methanol (2:1 v/v) .[1] Pure methanol is acceptable for lower concentrations, but pure chloroform should be avoided due to the polarity of the phosphocholine headgroup.

Physicochemical Properties & Mechanistic Insight[1][2][3]

To master the handling of C12 Sphingomyelin, one must understand how its molecular architecture dictates its interaction with solvents.

The "Short-Chain" Effect

Natural sphingomyelins (Brain/Egg SM) typically possess C16:0 or C24:0 fatty acid tails, resulting in a main phase transition temperature (

C12 Sphingomyelin is different:

-

Phase Behavior: The short chain prevents tight Van der Waals packing. C12 SM exists in a fluid, liquid-crystalline state at room temperature.[1]

-

Implication: It dissolves significantly faster and at higher concentrations than Brain SM, often without requiring extensive heating or sonication.

Solvent-Lipid Interaction

Amphiphilic lipids require a "Push-Pull" solvent system:

-

Chloroform (

): A non-polar solvent (Dielectric constant -

Methanol (

): A polar protic solvent (

Solvent Compatibility Matrix

| Solvent System | Ratio (v/v) | Solubility Limit | Application Context |

| Chloroform : Methanol | 2:1 | > 10 mg/mL | Primary Stock Solution. Gold standard for storage and aliquoting.[1] |

| Methanol (Pure) | 100% | ~ 1-5 mg/mL | Analytical HPLC/MS injection (avoids halogenated solvents).[1] |

| Ethanol : Dodecane | 98:2 | ~ 0.5 - 1 mg/mL | Cell culture administration (minimizes toxicity).[1] |

| DMSO | 100% | Variable | Not recommended due to difficulty in removal (high boiling point).[1] |

| Water / PBS | 100% | Insoluble | Forms micelles or aggregates; requires extrusion or BSA carrier. |

Protocol A: Preparation of Primary Stock Solution

Objective: Create a stable, high-concentration (10 mg/mL) stock solution for long-term storage.

Materials

-

C12 Sphingomyelin (Lyophilized powder, stored at -20°C).[1][3]

-

Chloroform (HPLC Grade, stabilized with ethanol/amylene).[1]

-

Glass vials with Teflon-lined caps (Do NOT use polystyrene; chloroform dissolves plastics).[1]

-

Hamilton Glass Syringe.

Workflow Diagram

Figure 1: Step-by-step workflow for preparing lipid stock solutions. Note the critical equilibration step to prevent water condensation.

Step-by-Step Procedure

-

Equilibration: Remove the C12 SM vial from the freezer and let it sit at room temperature for 20 minutes before opening.

-

Why? Opening a cold vial causes atmospheric moisture to condense inside. Water acts as a "non-solvent" in this system and can cause phase separation or hydrolysis.

-

-

Solvent Prep: In a separate glass vessel, mix Chloroform and Methanol in a 2:1 ratio.

-

Solubilization: Add the calculated volume of solvent to the lipid vial to achieve 10 mg/mL.

-

Example: For 1 mg lipid, add 100

solvent.

-

-

Agitation: Vortex moderately for 30 seconds. The solution should become perfectly clear and colorless.

-

Note: Unlike C16 SM, heating is rarely required for C12 SM. If particles remain, sonicate in a bath sonicator for 2 minutes at room temperature.

-

-

Storage: Flush the headspace with Argon or Nitrogen gas to prevent oxidation. Seal tightly with a Teflon-lined cap.[1] Store at -20°C.

Protocol B: Lipid Film Hydration (for Liposomes)

Objective: Transfer C12 SM from organic solvent to an aqueous buffer for biological use.[1]

Mechanism of Action

Because C12 SM is amphiphilic, you cannot simply inject the chloroform stock into water (the lipid will precipitate). You must form a thin film first.

Figure 2: The Lipid Film Hydration method.[1] Critical for converting organic stocks into aqueous liposomes.

Procedure

-

Aliquot the desired amount of C12 SM stock (e.g., 100

) into a clean glass tube. -

Evaporate the solvent under a gentle stream of Nitrogen gas. Rotate the tube to coat the bottom evenly.

-

Vacuum Desiccation: Place the tube under high vacuum for 1-2 hours.

-

Critical: This removes trace chloroform which is toxic to cells.

-

-

Hydration: Add aqueous buffer (e.g., PBS pH 7.4) to the dried film.

-

Resuspension: Vortex vigorously. Since C12 SM has a low

, this can be done at room temperature (20-25°C).[1]-

Result: A cloudy suspension of Multilamellar Vesicles (MLVs). For clear Small Unilamellar Vesicles (SUVs), probe sonication or extrusion is required.[1]

-

Troubleshooting & Stability

| Issue | Root Cause | Corrective Action |

| Precipitation in Stock | Water contamination or evaporation of Methanol.[1] | Add a small amount of Methanol (10% v/v) to restore polarity. Sonicate.[5] |

| Phase Separation | Too much water introduced to the CHCl3:MeOH mix. | Add more Methanol until the solution becomes monophasic (single phase). |

| Plastic Degradation | Use of polystyrene or polypropylene tips with Chloroform. | STOP. Discard sample. Leached plastic polymers contaminate the lipid. Use glass syringes only. |

| Yellowing of Solution | Oxidation of the lipid or solvent. | Discard. Always store under inert gas (Argon/Nitrogen).[1] |

References

-

Avanti Polar Lipids. Sphingolipid Handling and Storage Guidelines. [Link]

-

Li, X. M., et al. (2000). Phase behavior of sphingomyelin bilayers with different N-acyl chain lengths.[1][2] (Establishes the LE phase behavior of C12 SM). [Link]

-

Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. (The foundational text for CHCl3:MeOH ratios). [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The many faces (and phases) of ceramide and sphingomyelin I – single lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Application Note: High-Yield Preparation of Giant Unilamellar Vesicles (GUVs) with C12 Sphingomyelin

[1]

Abstract

This guide details the protocol for generating Giant Unilamellar Vesicles (GUVs) containing C12 Sphingomyelin (C12 SM) , a short-chain sphingolipid analog.[1] Unlike natural brain or milk sphingomyelins (complex mixtures of C16–C24 chains), C12 SM offers a chemically defined system to study hydrophobic mismatch, domain curvature, and lipid raft dynamics. We present two validated methodologies: Electroformation (Gold Standard) for low-salt conditions and Gel-Assisted Swelling for physiological buffers.[1] Special attention is given to the phase transition behavior of C12 SM and the prevention of cholesterol demixing artifacts.

Introduction & Scientific Context

Sphingomyelin (SM) is a dominant component of the mammalian plasma membrane outer leaflet.[2][3][4] Its ability to form hydrogen bonds (via the amide group) and pack tightly with cholesterol drives the formation of Liquid-ordered (

Why C12 SM?

-

Defined Chemistry: Eliminates chain-length heterogeneity found in natural extracts.[1]

-

Hydrophobic Mismatch: The short 12-carbon acyl chain creates a significant thickness mismatch when paired with standard raft markers (e.g., GM1) or transmembrane proteins, driving distinct sorting behaviors and domain curvatures not seen with C16 or C18 SM.

-

Phase Behavior: C12 SM exhibits a lower main phase transition temperature (

) compared to C16 SM (

Material Properties & Preparation

Key Reagents

-

C12 Sphingomyelin: N-lauroyl-D-erythro-sphingosylphosphorylcholine (Avanti Polar Lipids).[1]

-

Fluid Phase Lipid: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) or POPC.[1]

-

Sterol: Cholesterol (Sheep Wool, >98%).[1]

-

Fluorescent Probes:

-

Solvents: Chloroform (HPLC grade), Methanol.[1]

Lipid Stock Handling

-

Dissolve lipids individually in Chloroform at 1 mg/mL .

-

Storage: -20°C in glass vials with Teflon-lined caps. Purge with Argon/Nitrogen before closing to prevent oxidation.

-

Mixture Preparation: For phase separation studies, a standard starting ratio is DOPC : C12 SM : Chol (40:40:20) .

Protocol A: Electroformation (Standard)

Best for: Phase diagrams, curvature studies, and protein-free GUVs in low-salt buffers.[1]

Mechanism

An alternating electric field (AC) induces periodic electro-osmotic fluid flows and reduces the surface tension of lipid bilayers, facilitating their detachment from a conductive substrate (ITO glass or Pt wire) to form giant vesicles (10–100 µm).

Workflow Diagram

Caption: Step-by-step Electroformation workflow ensuring lipid fluidity and vesicle detachment.

Detailed Procedure

-

Cleaning: Clean ITO slides with mild detergent, rinse with Milli-Q water, then ethanol.[1] Air dry.

-

Deposition: Spread 10–20 µL of lipid solution on the conductive side of the ITO slide.

-

Note: To avoid cholesterol crystallization, use a "Spin-Coating" technique (600 rpm for 30s) if available, or spread rapidly with a Hamilton syringe to form a thin, uniform film.[1]

-

-

Drying: Place slides in a vacuum desiccator for at least 2 hours. Trace chloroform can inhibit GUV closing.

-

Assembly: Assemble the chamber using a Teflon spacer and the second ITO slide. Fill with 100–300 mM Sucrose solution.

-

Critical: The internal sucrose solution allows GUVs to settle for microscopy (when transferred to an iso-osmolar Glucose solution).[1]

-

-

Electroformation Settings:

-

Temperature: Set heating block to 50°C . Although C12 SM has a lower

than C16 SM, heating ensures all lipids (and potential cholesterol complexes) are fully fluid and mixed. -

Signal: Sine wave, 10 Hz, 1.2–1.5 V (peak-to-peak) .[1]

-

Time: 2 hours.

-

-

Detachment: Lower frequency to 1–2 Hz (same voltage) for 30 minutes to facilitate gentle vesicle release.

-

Harvesting: Slowly cool the chamber to room temperature (approx. 1°C/min) to allow domains to nucleate. Pipette GUVs using a cut-tip pipette tip (to reduce shear stress) into a plastic tube.[1]

Protocol B: Gel-Assisted Swelling (PVA Method)

Best for: High-salt buffers (PBS), protein encapsulation, or rapid preparation.[1]

Mechanism

A polymer cushion (Polyvinyl alcohol - PVA) absorbs the lipid film.[1] Upon hydration, the polymer swells and pushes the lipid bilayers off the surface, forming GUVs without electrical artifacts.

Detailed Procedure

-

PVA Coating: Prepare 5% (w/v) PVA (MW 145,000) in water. Spin-coat or spread on a clean glass slide.[1] Dry at 50°C for 30 min.

-

Lipid Deposition: Spread 10–20 µL of lipid stock on the dry PVA film. Desiccate under vacuum for 1 hour.

-

Hydration: Assemble a chamber and add the desired buffer (e.g., PBS, 150 mM NaCl).

-

Note: Unlike electroformation, this method tolerates physiological salt concentrations.

-

-

Swelling: Incubate at RT or 37°C for 30–60 minutes. GUVs form spontaneously.

-

Harvesting: Gently pipette the supernatant. Note that trace PVA may contaminate the sample; wash GUVs via sedimentation if purity is critical.

Characterization & Expected Results

Phase Separation (Ternary Mixture)

In a mixture of DOPC / C12 SM / Chol (40:40:20) , you will observe liquid-liquid phase separation (LLPS) at room temperature.[1]

-

Phase (Liquid-disordered): Enriched in DOPC. Appears bright red (if using

-

Phase (Liquid-ordered): Enriched in C12 SM and Cholesterol.[1] Appears dark (excludes

C12 SM Specifics: Curvature & Budding

Due to the short chain length of C12 SM, the

-

Observation: Unlike the flat circular domains seen with C16 SM, C12 SM domains may bud outward or inward to minimize the line tension caused by the height mismatch (hydrophobic mismatch) between the thinner C12 SM+Chol raft and the thicker DOPC matrix (or vice versa, depending on the exact hydration).

-

Diagram of Phase Behavior:

Caption: C12 SM induces unique hydrophobic mismatch effects, leading to high line tension and domain budding.[1]

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No GUVs formed | Lipid film not dry; Wrong voltage.[1] | Desiccate >2 hrs. Ensure conductive sides of ITO face inward. |

| Cholesterol Crystals | Demixing during drying. | Use spin-coating for faster drying.[1] Do not store dry films; hydrate immediately. |

| Vesicles are small (<10 µm) | Frequency too high; Lipid conc. too low. | Reduce frequency to 5 Hz during growth. Increase lipid stock to 2 mg/mL. |

| Defects/Tethers | Oxidation of lipids. | Use fresh chloroform stocks. Purge vials with Argon. |

| No Phase Separation | Temperature too high; Composition off. | Cool slowly (1°C/min). Verify lipid ratios (ensure Chol is ~20-30%). |

References

-

Veatch, S. L., & Keller, S. L. (2003). Separation of liquid phases in giant vesicles of ternary mixtures of phospholipids and cholesterol. Biophysical Journal, 85(5), 3074-3083.[1] Link

-

Angelova, M. I., & Dimitrov, D. S. (1986). Liposome electroformation.[1] Faraday Discussions of the Chemical Society, 81, 303-311. Link

-

Bacia, K., Schwille, P., & Kurzchalia, T. V. (2005). Sterol structure determines the separation of phases and the curvature of the liquid-ordered phase in model membranes.[5] Proceedings of the National Academy of Sciences, 102(9), 3272-3277. Link[1]

-

Weinberger, A., et al. (2013). Gel-assisted formation of giant unilamellar vesicles.[1] Biophysical Journal, 105(1), 154-164.[1] Link

-

Avanti Polar Lipids. C12 Sphingomyelin Product Information & Phase Transition Data. Link[1]

Sources

- 1. larodan.com [larodan.com]

- 2. How Does Liquid-Liquid Phase Separation in Model Membranes Reflect Cell Membrane Heterogeneity? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Disruption of liquid/liquid phase separation in asymmetric GUVs prepared by hemifusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Advanced Fluorescence Labeling of N-Dodecanoyl-Sphingomyelin (C12-SM)

Abstract

N-dodecanoyl-sphingomyelin (C12-SM) represents a critical tool in lipidomics. Unlike physiological sphingomyelins (typically C16–C24), the C12 analog possesses a truncated fatty acid chain that confers unique cell-permeability properties while retaining the capacity to partition into liquid-ordered (

Strategic Selection of Fluorophores

The choice of labeling strategy dictates the biological validity of your data. A "one-size-fits-all" approach fails in lipidomics because the fluorophore itself can alter the lipid's phase partitioning behavior.